molecular formula C21H20ClN3O3S B12169076 N-{(E)-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide

N-{(E)-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide

Cat. No.: B12169076
M. Wt: 429.9 g/mol
InChI Key: CAAAGBCVQHEXOY-UHFFFAOYSA-N
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Description

N-{(E)-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a chlorinated phenyl group, and a tetrahydrothiophen-3-amine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide typically involves multiple steps, including the formation of the pyrazole ring, chlorination of the phenyl group, and the introduction of the tetrahydrothiophen-3-amine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, N-{(E)-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide can be used to study enzyme interactions and protein binding due to its potential as a ligand.

Medicine

In medicine, this compound may have potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways. Its unique structure allows for selective binding to certain biological targets.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-{(E)-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{(E)-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C21H20ClN3O3S

Molecular Weight

429.9 g/mol

IUPAC Name

1-[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-N-(1,1-dioxothiolan-3-yl)methanimine

InChI

InChI=1S/C21H20ClN3O3S/c1-28-20-8-7-15(11-19(20)22)21-16(12-23-17-9-10-29(26,27)14-17)13-25(24-21)18-5-3-2-4-6-18/h2-8,11-13,17H,9-10,14H2,1H3

InChI Key

CAAAGBCVQHEXOY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=NC3CCS(=O)(=O)C3)C4=CC=CC=C4)Cl

Origin of Product

United States

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